molecular formula C16H19NO5 B2641267 3-(Benzofuran-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid CAS No. 206353-29-9

3-(Benzofuran-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No.: B2641267
CAS No.: 206353-29-9
M. Wt: 305.33
InChI Key: IRPUGZRSSXYLGR-UHFFFAOYSA-N
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Description

3-(Benzofuran-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is an organic compound that features a benzofuran ring attached to a propanoic acid moiety, with a tert-butoxycarbonyl (Boc) protected amino group

Scientific Research Applications

3-(Benzofuran-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzofuran-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves the following steps:

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Introduction of Propanoic Acid Moiety: The benzofuran ring is then coupled with a propanoic acid derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as sodium bicarbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

3-(Benzofuran-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid can undergo various types of chemical reactions:

    Oxidation: The benzofuran ring can be oxidized using reagents like potassium permanganate.

    Reduction: The carbonyl group in the propanoic acid moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The Boc-protected amino group can be deprotected using acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoroacetic acid in dichloromethane.

Major Products

    Oxidation: Benzofuran-2-carboxylic acid.

    Reduction: 3-(Benzofuran-2-yl)-2-amino-1-propanol.

    Substitution: 3-(Benzofuran-2-yl)-2-amino-propanoic acid.

Mechanism of Action

The mechanism of action of 3-(Benzofuran-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The benzofuran ring can engage in π-π interactions, while the amino group can form hydrogen bonds with biological targets.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzofuran-2-yl)-2-amino-propanoic acid: Lacks the Boc protection, making it more reactive.

    3-(Benzofuran-2-yl)-2-hydroxy-propanoic acid: Contains a hydroxyl group instead of an amino group.

    3-(Benzofuran-2-yl)-2-methyl-propanoic acid: Has a methyl group instead of an amino group.

Uniqueness

3-(Benzofuran-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is unique due to the presence of the Boc-protected amino group, which provides stability and allows for selective deprotection under mild conditions. This makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-(1-benzofuran-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5/c1-16(2,3)22-15(20)17-12(14(18)19)9-11-8-10-6-4-5-7-13(10)21-11/h4-8,12H,9H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPUGZRSSXYLGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2O1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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